molecular formula C7H10N2 B048140 2,3-Dimethylpyridin-4-amine CAS No. 122475-57-4

2,3-Dimethylpyridin-4-amine

Cat. No.: B048140
CAS No.: 122475-57-4
M. Wt: 122.17 g/mol
InChI Key: YHUUZKCUQVILTK-UHFFFAOYSA-N
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Description

2,3-Dimethylpyridin-4-amine is a derivative of pyridine, characterized by the presence of two methyl groups at the 2nd and 3rd positions and an amine group at the 4th position on the pyridine ring

Mechanism of Action

Target of Action

2,3-Dimethylpyridin-4-amine, also known as N,N-Dimethylpyridin-4-amine (DMAP), is a highly versatile nucleophilic catalyst . It primarily targets acylation reactions and esterifications .

Mode of Action

DMAP interacts with its targets by accelerating the esterification of hindered alcohols via acid anhydrides . It has been shown to speed up these reactions by up to 10,000 fold .

Biochemical Pathways

DMAP is involved in various organic transformations like the Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, and applications in natural products chemistry . It has also been used as a catalyst for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .

Pharmacokinetics

It’s worth noting that dmap is used in the synthesis of ionic liquids, which have been reported to have high thermal stability

Result of Action

The result of DMAP’s action is the efficient synthesis of various organic compounds. For instance, it has been used as a catalyst for the facile synthesis of indoles and 1H-tetrazoles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DMAP. For example, the synthesis of indoles and 1H-tetrazoles using DMAP as a catalyst was carried out under a solvent-free environment, which is considered environmentally friendly . Moreover, thermal studies of DMAP-based ionic liquids have been carried out to determine their stability for temperature-dependent reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpyridin-4-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,3-dimethylpyridine with ammonia or amine derivatives under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyridine derivatives.

Scientific Research Applications

2,3-Dimethylpyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It serves as a catalyst in various industrial processes, including polymerization and chemical manufacturing.

Comparison with Similar Compounds

    4-Dimethylaminopyridine: Known for its use as a nucleophilic catalyst in acylation reactions.

    2,6-Dimethylpyridine: Used as a solvent and intermediate in organic synthesis.

    3,5-Dimethylpyridine: Employed in the synthesis of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2,3-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUUZKCUQVILTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428535
Record name 2,3-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122475-57-4
Record name 2,3-Dimethyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122475-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylpyridin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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